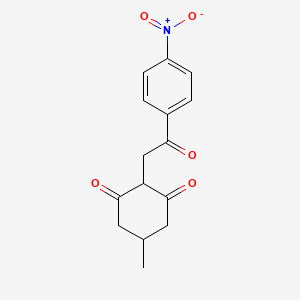
5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered ring of carbon atoms, and also has various functional groups attached to it, including a nitrophenyl group and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexane ring could adopt a chair conformation, which is the most stable form for cyclohexane . The nitrophenyl and ketone groups would likely have planar structures.科学的研究の応用
Intramolecular Reactions and Crystal Structure
5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione and related compounds exhibit unique behavior in intramolecular reactions, particularly in Michael additions to nitro-olefins. Research has shown that these reactions can lead to the formation of novel compounds such as hydroxyiminobenzofuran-4(5H)-ones. Detailed structural analysis, including X-ray crystallography, has revealed complex molecular geometries and intermolecular interactions, such as hydrogen bonding (Ansell, Moore, & Nielsen, 1971).
Synthesis and Molecular Structure
Multicomponent reactions involving this compound have been explored for synthesizing complex molecular structures. For example, a study achieved high-yield synthesis of a compound involving cyclohexane-1,3-dione, confirming its structure through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Chemosensor Development
These compounds have been used to develop chemosensors with reversible sensing capabilities, particularly for detecting biologically and environmentally significant ions like Co2+. The sensors, synthesized using substituted aryl hydrazones of β-diketones, demonstrate excellent selectivity and sensitivity, a feature studied extensively through experimental and theoretical methods (Subhasri & Anbuselvan, 2014).
Application in Propellant Stabilization
In the field of propellants, certain derivatives of this compound have been used as stabilizers for double-base propellants. Their efficacy is demonstrated through stability tests and chromatographic separation of nitro-derivatives (Soliman & El-damaty, 1984).
Formation of N-confused Porphyrin Derivatives
Research indicates the potential of compounds like this compound in the formation of N-confused porphyrin derivatives. These derivatives are synthesized without the need for any catalyst, opening pathways for novel types of N-confused porphyrin derivatives (Li et al., 2011).
特性
IUPAC Name |
5-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(5-3-10)16(20)21/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGBGORYFIIMBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B2409726.png)
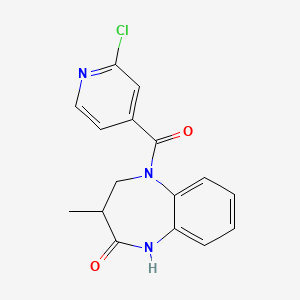
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)
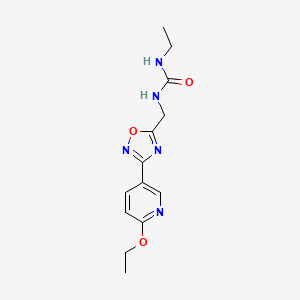
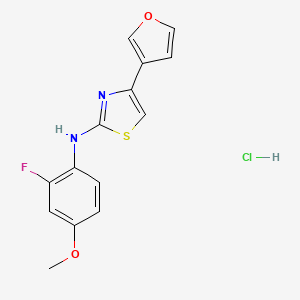
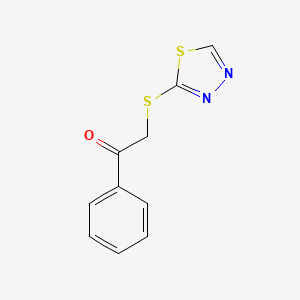
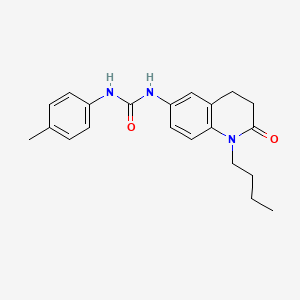

![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)

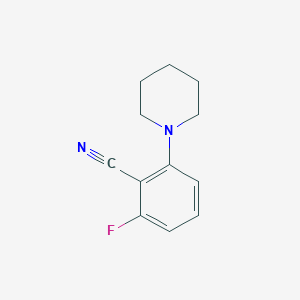
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)
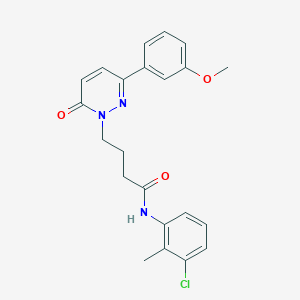
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)